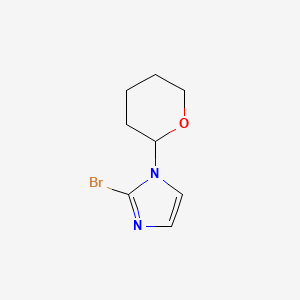

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(oxan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBSLCMICUQPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670574 | |

| Record name | 2-Bromo-1-(oxan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065483-60-4 | |

| Record name | 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065483-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(oxan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, a critical building block in medicinal chemistry and organic synthesis. The molecule's strategic importance lies in its bifunctional nature: the tetrahydropyranyl (THP) group serves as a robust, acid-labile protecting group for the imidazole nitrogen, while the bromine atom at the C2 position acts as a versatile synthetic handle for carbon-carbon bond formation. This document elucidates the strategic considerations for the synthesis, details the reaction mechanism, presents a validated experimental protocol, and discusses the downstream applications that make this compound invaluable for the development of novel therapeutic agents.

Strategic Imperatives: The Rationale for N-Protection

The imidazole moiety is a ubiquitous scaffold in pharmaceuticals, known for its role in biological activity and its ability to participate in hydrogen bonding.[1] However, the acidic proton on the imidazole nitrogen (N-H) presents a significant challenge in synthetic chemistry. This proton interferes with many standard transformations, particularly those involving organometallic reagents (e.g., Grignard or organolithium species) which are strong bases. To facilitate selective modification at other positions, especially the C2 carbon, the N-H group must be masked with a suitable protecting group.

The tetrahydropyranyl (THP) group is an exemplary choice for this purpose. Introduced via reaction with 3,4-dihydro-2H-pyran (DHP), the resulting N-THP protected imidazole is stable to a wide range of non-acidic conditions, including strong bases, nucleophiles, and hydridic reducing agents.[2] Crucially, it can be readily cleaved under mild acidic conditions, ensuring the imidazole core can be revealed once the desired synthetic modifications are complete.[3] This strategic protection/deprotection sequence is fundamental to the utility of the title compound.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of this compound is a classic example of an acid-catalyzed protection of a heteroatomic nucleophile as an acetal. The reaction proceeds through the activation of 3,4-dihydro-2H-pyran (DHP) by a proton source.

The mechanism unfolds in three key steps:

-

Catalyst Activation: A catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA) protonates the oxygen atom of the DHP enol ether.

-

Formation of Oxocarbenium Ion: The protonated intermediate is unstable and rearranges to form a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and is the key reactive species.

-

Nucleophilic Attack: The imidazole nitrogen of 2-bromo-1H-imidazole acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A final deprotonation step releases the product and regenerates the acid catalyst, allowing the catalytic cycle to continue.

Validated Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of the title compound. Adherence to safety precautions is paramount.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Notes |

| 2-Bromo-1H-imidazole | 16681-56-4 | 146.97 | Irritant, handle with care.[4] |

| 3,4-Dihydro-2H-pyran (DHP) | 110-87-2 | 84.12 | Flammable liquid, eye irritant.[5][6] |

| p-Toluenesulfonic acid (PTSA) | 6192-52-5 | 190.22 | Corrosive, use as monohydrate. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous grade recommended. |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | Aqueous solution. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh). |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-bromo-1H-imidazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, ~0.05 eq) to the solution and stir until it dissolves.

-

DHP Addition: Cool the flask to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) dropwise via syringe over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: The pure product, this compound, is typically obtained as a colorless or pale yellow oil.[7][8]

Field Insights: Causality and Optimization

-

Choice of Acid Catalyst: While PTSA is effective, pyridinium p-toluenesulfonate (PPTS) is a milder, less acidic catalyst that can be advantageous for substrates sensitive to strong acids, minimizing potential side reactions like the polymerization of DHP.[2][3]

-

Solvent Selection: Anhydrous aprotic solvents like DCM or THF are critical. The presence of water can hydrolyze the activated DHP intermediate and lead to lower yields.

-

Temperature Management: Adding DHP at 0 °C helps to control the initial exotherm of the reaction, preventing uncontrolled side reactions. The reaction is typically robust enough to proceed to completion at room temperature.

-

Purification Strategy: The polarity difference between the N-H starting material and the N-THP protected product is significant, making flash chromatography an effective purification method. The product is much less polar than the starting material.

Safety and Hazard Management

Proper laboratory safety protocols must be strictly followed. All manipulations should be performed in a well-ventilated chemical fume hood.

-

2-Bromo-1H-imidazole: Classified as an irritant to the eyes, respiratory system, and skin.[4][9] Avoid inhalation and direct contact.

-

3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid with a low flash point.[5] It is also a serious eye irritant. Keep away from ignition sources and wear appropriate eye protection.

-

Dichloromethane (DCM): A volatile solvent with associated health risks. Minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

Synthetic Utility: A Gateway to Molecular Complexity

The true value of this compound lies in its role as a versatile intermediate. The THP group stabilizes the molecule for subsequent reactions at the C2 position, which would be difficult or impossible with the unprotected imidazole.

Lithiation and Electrophilic Quench

The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This generates a highly reactive 2-lithioimidazole species. This potent nucleophile can then be reacted with a wide range of electrophiles to install new functional groups.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[11]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters introduces aryl or heteroaryl groups. This is one of the most widely used methods for constructing biaryl systems.[12][13][14]

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

-

Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.

After these modifications, the THP group can be easily removed with mild acid (e.g., PTSA in ethanol, or acetic acid in THF/water), revealing the desired N-H of the now functionalized 2-substituted imidazole.[2][15]

Conclusion

The synthesis of this compound is a robust and essential process for medicinal chemists. It effectively leverages the principles of protecting group chemistry to unlock the synthetic potential of the 2-bromoimidazole scaffold. The stability of the THP-protected intermediate under basic and nucleophilic conditions, combined with the versatility of the C-Br bond in modern cross-coupling reactions, establishes this compound as a high-value precursor for constructing complex molecular architectures and accelerating the discovery of novel drug candidates.

References

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

-

Organic Syntheses. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. [Link]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Albericio, F., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 255-268. [Link]

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

-

ResearchGate. (2018). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

ChemBK. (2024). 2-Bromo-1H-imidazole. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Van der Eycken, J., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron, 61(28), 6699-6707. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Common Organic Chemistry. (n.d.). THP Protection - Common Conditions. [Link]

-

Common Organic Chemistry. (n.d.). THP Deprotection - TFA. [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(15), 1603-1606. [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

ResearchGate. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

-

National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

-

Common Organic Chemistry. (n.d.). Dihydropyran (DHP). [Link]

-

Autechaux. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

-

ResearchGate. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. [Link]

- Google Patents. (2011). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

-

National Institutes of Health. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. [Link]

-

National Institutes of Health. (2014). Imidazoles as potential anticancer agents. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

-

PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]

-

ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Dihydropyran (DHP) [commonorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. 1065483-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Introduction: A Protected Building Block of Strategic Importance

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(THP)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active molecules. The strategic manipulation of this heterocycle often requires careful protection-deprotection strategies to achieve desired regioselectivity. 2-Bromo-1-(THP)-1H-imidazole (where THP stands for tetrahydropyran-2-yl) emerges as a key synthetic intermediate. The introduction of the acid-labile THP protecting group on the imidazole nitrogen serves a critical purpose: it masks the reactive N-H proton, thereby unlocking the synthetic potential of the C2-bromo position for a variety of transformations, such as metal-halogen exchange and cross-coupling reactions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1-(THP)-1H-imidazole, offering field-proven insights into its synthesis, characterization, handling, and synthetic utility. The information presented is intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic campaigns.

Molecular Structure and Core Properties

2-Bromo-1-(THP)-1H-imidazole is comprised of a 2-bromoimidazole core linked at the N1 position to a tetrahydropyran ring via an acetal linkage. This structure dictates its solubility, stability, and reactivity profile.

| Property | Data | Source |

| Chemical Name | 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole | [2] |

| Synonyms | 2-Bromo-1-(oxan-2-yl)imidazole | [3] |

| CAS Number | 1065483-60-4 | [2] |

| Molecular Formula | C₈H₁₁BrN₂O | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| Monoisotopic Mass | 230.00548 Da | [3] |

| Appearance | Expected to be a solid or oil | N/A |

| Predicted XlogP | 1.8 - 2.34 | [2][3] |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis and Purification

The synthesis of 2-Bromo-1-(THP)-1H-imidazole is achieved through the protection of the commercially available 2-Bromo-1H-imidazole. The tetrahydropyranylation of the imidazole nitrogen is a robust and widely used transformation.

The Rationale for THP Protection

The N-H proton of an imidazole is acidic and can interfere with many common organometallic reactions (e.g., Grignard or organolithium reagents) that are often employed to functionalize aryl bromides. The THP group provides an effective and reversible means of masking this acidic proton. As an acetal, it is stable to basic, nucleophilic, and reductive conditions but can be readily cleaved under acidic conditions, regenerating the parent N-H imidazole when desired.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard methods for the N-protection of imidazoles.[4]

Step 1: Reaction Setup

-

To a solution of 2-Bromo-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

The mixture is stirred at room temperature (20-25°C) to ensure dissolution.

Step 2: Addition of Dihydropyran (DHP)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq) is added dropwise to the stirred solution. The reaction is mildly exothermic.

Step 3: Reaction Monitoring

-

The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (2-Bromo-1H-imidazole) and the appearance of a new, less polar product spot indicates reaction completion, typically within 2-4 hours.

Step 4: Workup and Isolation

-

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude 2-Bromo-1-(THP)-1H-imidazole is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from any unreacted starting material and polymeric byproducts from DHP.

Caption: Synthesis workflow for 2-Bromo-1-(THP)-1H-imidazole.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectral data can be reliably predicted based on its constituent parts and data from analogous structures.[4][5]

| Technique | Expected Observations |

| ¹H NMR | Imidazole Protons: Two singlets or narrow doublets expected in the aromatic region (~δ 7.0-7.5 ppm). THP Protons: A characteristic multiplet for the anomeric proton (N-CH-O) at ~δ 5.3-5.5 ppm. A complex series of multiplets for the remaining 8 protons of the THP ring between ~δ 1.5-4.2 ppm, arising from the diastereotopic nature of the methylene protons. |

| ¹³C NMR | Imidazole Carbons: C2 (bearing Br) expected around δ 120-125 ppm. C4 and C5 expected around δ 120-130 ppm. THP Carbons: Anomeric carbon (N-CH-O) at ~δ 85-90 ppm. The remaining five carbons of the THP ring are expected between δ 20-70 ppm. |

| FT-IR | Absence of a broad N-H stretching band (present in the precursor at ~3100 cm⁻¹). Presence of C-H (aromatic and aliphatic), C=N, and C-N stretching bands. A strong C-O-C stretching band from the acetal linkage around 1050-1150 cm⁻¹. |

| Mass Spec. (EI/ESI) | A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, confirming the presence of a single bromine atom. Common fragmentation would involve the loss of the THP group or the entire tetrahydropyran ring. |

Physicochemical Properties

Solubility

Given its predicted LogP between 1.8 and 2.34, 2-Bromo-1-(THP)-1H-imidazole is expected to be soluble in a wide range of common organic solvents, including:

-

Chlorinated solvents: Dichloromethane, chloroform

-

Ethers: Tetrahydrofuran, diethyl ether, 1,4-dioxane

-

Esters: Ethyl acetate

-

Apolar solvents: Toluene, hexanes (to a lesser extent)

It is expected to have very poor solubility in water.

Stability and Storage

-

Acid Sensitivity: The THP protecting group is an acetal and is highly susceptible to cleavage under acidic conditions (pH < 5). Contact with strong or even mild protic acids, as well as Lewis acids, should be avoided to prevent premature deprotection.

-

General Stability: The compound is generally stable under neutral and basic conditions.

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C) to minimize potential degradation.[2]

Reactivity and Synthetic Utility

The primary value of 2-Bromo-1-(THP)-1H-imidazole lies in its ability to serve as a precursor to 2-substituted imidazoles. The THP group directs reactivity towards the C2-bromo position.

Key Transformations:

-

Metal-Halogen Exchange: The C2-bromo substituent can readily undergo metal-halogen exchange upon treatment with a strong organometallic base, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures (-78°C). This generates a potent 2-metallo-imidazole nucleophile.

-

Electrophilic Quench: The resulting organometallic intermediate can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a new carbon-carbon or carbon-heteroatom bond at the C2 position.

-

Cross-Coupling Reactions: The C-Br bond is also a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form C-C bonds.

Caption: Key synthetic transformations of 2-Bromo-1-(THP)-1H-imidazole.

Safety and Handling

While specific toxicity data for 2-Bromo-1-(THP)-1H-imidazole is not available, its precursor, 2-Bromo-1H-imidazole, is classified as harmful and an irritant.[6]

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Bromo-1-(THP)-1H-imidazole is a strategically important intermediate that facilitates the synthesis of complex, 2-substituted imidazole derivatives. A thorough understanding of its physicochemical properties—from its synthesis and spectroscopic signature to its stability and reactivity—is paramount for its successful application. Its acid-labile THP group provides robust protection under a variety of conditions while allowing for selective functionalization of the C2 position, making it an invaluable tool for researchers in drug discovery and materials science.

References

-

ChemBK. (2024). 2-Bromo-1H-imidazole. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved from [Link]

-

Li, B., et al. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105. Retrieved from [Link]

-

Pedada, A. R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

-

Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-1H-imidazole(16681-56-4) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole CAS number

An In-depth Technical Guide to 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates the compound's core characteristics, including its CAS number, physicochemical properties, and structural data. We delve into the strategic importance of the tetrahydropyranyl (THP) protecting group, detailing the mechanistic principles behind its installation and cleavage. The guide explores the synthetic utility of the C2-bromo substituent, a versatile handle for derivatization through lithiation and metal-catalyzed cross-coupling reactions. Furthermore, we contextualize its application within drug discovery, highlighting the role of the imidazole scaffold as a privileged structure in developing novel therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for synthesis, functionalization, and deprotection are provided to enable researchers to effectively utilize this valuable reagent in their work.

Compound Identification and Core Properties

This compound is registered under CAS Number 1065483-60-4 .[1][2][3][4][5] It is a stable, synthetically versatile intermediate where the otherwise reactive N-H proton of the imidazole ring is masked by a tetrahydropyranyl (THP) group. This protection strategy is crucial as it prevents undesired side reactions and allows for precise chemical modifications at other positions of the imidazole core, particularly at the bromine-substituted C2 position.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 1065483-60-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁BrN₂O | [1][5] |

| Molecular Weight | 231.09 g/mol | [1][5] |

| Synonyms | 2-Bromo-1-(tetrahydro-pyran-2-yl)-1H-imidazole | [1] |

| Purity | Typically ≥95-97% | [1][5] |

| Appearance | White to pale yellow solid | |

| Storage Conditions | 4°C, under inert atmosphere | [1] |

| SMILES | BrC1=NC=CN1C2CCCCO2 | [1] |

| InChI | InChI=1S/C8H11BrN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2 | [6] |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | [1] |

| LogP | 2.3447 | [1] |

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group

The imidazole N-H proton is acidic (pKa ≈ 14.5) and can act as a nucleophile, interfering with many standard synthetic transformations, such as organometallic reactions.[7] The THP group serves as a robust and reversible protecting group, effectively masking this reactivity.

Protection Mechanism

The installation of the THP group proceeds via an acid-catalyzed reaction between the imidazole nitrogen and 3,4-dihydro-2H-pyran (DHP). The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) protonates the DHP, forming a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of the imidazole, followed by deprotonation to yield the N-THP protected product.[8]

Caption: Workflow for THP protection of the imidazole nitrogen.

Deprotection: Regenerating the N-H Bond

The THP group is prized for its stability under basic, reductive, and organometallic conditions, yet it can be readily cleaved under acidic conditions.[8] The most common method involves treatment with a protic acid in an alcoholic solvent (e.g., HCl in methanol or p-TsOH in ethanol), which reverses the protection mechanism.[8][9]

Caption: Acid-catalyzed deprotection of the N-THP group.

For substrates sensitive to acid, milder, more selective methods have been developed. One such field-proven protocol involves using lithium chloride (LiCl) in a mixture of DMSO and water at elevated temperatures, which avoids harsh acidic conditions entirely.[10]

Synthetic Utility and Key Reactions

The true value of 2-Bromo-1-(THP)-1H-imidazole lies in the reactivity of the C2-bromo substituent. This bromine atom serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups.

Lithiation and Electrophilic Quench

The THP-protected imidazole can be readily lithiated at the C2 position by treatment with a strong organolithium base, such as n-butyllithium, at low temperature. This transmetalation reaction generates a potent C2-lithiated nucleophile. This intermediate can then be reacted with a diverse range of electrophiles to install new carbon-carbon or carbon-heteroatom bonds. This methodology provides a direct route to 2-substituted imidazoles.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), and Buchwald-Hartwig (with amines) reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance. The use of this building block in Suzuki-Miyaura coupling, for instance, allows for the direct formation of a C2-aryl or C2-heteroaryl bond, a common motif in pharmacologically active molecules.[12][13]

Caption: Workflow for C2-arylation via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry.[12] Its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions in enzyme active sites have made it a core component of numerous clinically approved drugs.[14][15] Imidazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[12][16][17]

2-Bromo-1-(THP)-1H-imidazole is a gateway molecule for accessing novel imidazole-based therapeutics. By leveraging the C2-bromo handle, medicinal chemists can rapidly generate large libraries of 2-substituted imidazole derivatives. These libraries are then screened against biological targets of interest, such as protein kinases, which are frequently implicated in cancer and inflammatory diseases.[12][14] The ability to systematically modify the C2 substituent allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties (ADME), accelerating the hit-to-lead and lead optimization phases of drug development.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Bromo-1-(THP)-1H-imidazole

This protocol is adapted from the general methodology for N-THP protection followed by bromination.[11]

-

N-THP Protection: To a solution of 2-bromo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield this compound.

Protocol 2: C2-Arylation via Suzuki-Miyaura Coupling

This protocol is a representative procedure for cross-coupling.[13]

-

To a reaction vessel, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Heat the reaction mixture to 80-100°C and stir for 12-18 hours, monitoring by LC-MS or TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Wash the combined organic filtrate with water, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by column chromatography to yield the 2-aryl-1-(THP)-imidazole intermediate.

Protocol 3: THP-Group Deprotection (Acidic Conditions)

This protocol is based on standard acidic cleavage methods.[8][9]

-

Dissolve the 2-substituted-1-(THP)-imidazole (1.0 eq) in methanol (0.2 M).

-

Add a 2 M solution of hydrochloric acid in diethyl ether (2.0 eq) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2-substituted-1H-imidazole.

Conclusion

This compound (CAS: 1065483-60-4) is more than a mere chemical reagent; it is a strategic tool for molecular innovation. The combination of a stable protecting group on the imidazole nitrogen and a highly versatile bromo-handle at the C2 position provides chemists with a reliable and efficient platform for constructing complex molecular architectures. Its central role in the synthesis of diverse compound libraries underscores its importance in modern drug discovery, enabling the exploration of chemical space in the quest for novel therapeutics. The methodologies and insights presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block.

References

-

ABBLIS Chemicals. This compound. [Link]

-

CEM Corporation. Protection and Deprotection. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(15), 3537–3545. [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

PubChemLite. This compound. [Link]

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

-

Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 849-861. [Link]

-

Wikipedia. Imidazole. [Link]

-

Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(03), 299-303. [Link]

-

Singh, A., & Sharma, P. K. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Pharmaceutical Sciences, 13(4), 221-229. [Link]

-

PubChem. 2-Bromo-1H-imidazole. [Link]

-

Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Sharma, A., et al. (2021). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry, 64(19), 14339-14390. [Link]

-

ResearchGate. Imidazole and its derivatives as potential candidates for drug development. [Link]

-

Al-Ostoot, F. H., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(10), 2358. [Link]

-

NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1065483-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1065483-60-4 [m.chemicalbook.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. allbiopharm.com [allbiopharm.com]

- 6. PubChemLite - this compound (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-Bromo-1-(THP)-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the pivotal synthetic intermediate, 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. Designed for researchers and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-tested insights to ensure robust characterization and quality control.

Introduction: The Role of 2-Bromo-1-(THP)-1H-imidazole in Synthesis

2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole is a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical agents. The tetrahydropyran (THP) group serves as a robust protecting group for the imidazole N-H, preventing unwanted side reactions while allowing for selective functionalization at other positions of the imidazole ring. Accurate and thorough spectroscopic characterization is paramount to verify its identity, purity, and stability before its use in multi-step synthetic pathways.

This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers to interpret their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for unambiguously determining the structure of 2-Bromo-1-(THP)-1H-imidazole. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for both the imidazole and the THP moieties. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Imidazole H-4/H-5 | 7.10 - 7.30 | Doublet (d) | J ≈ 1.5 - 2.5 | The two imidazole protons are distinct and exhibit a small cis-coupling. Their chemical shift is in the characteristic aromatic region for imidazoles. |

| Imidazole H-5/H-4 | 6.90 - 7.10 | Doublet (d) | J ≈ 1.5 - 2.5 | Similar to H-4, this proton appears as a doublet due to coupling with its neighbor. |

| THP H-2' (Anomeric) | 5.30 - 5.50 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 | This anomeric proton is coupled to the two adjacent protons on C-3' and is significantly deshielded due to the two adjacent oxygen and nitrogen atoms. |

| THP H-6' (Axial) | 3.90 - 4.10 | Multiplet (m) | - | One of the two protons on the carbon adjacent to the ring oxygen. |

| THP H-6' (Equatorial) | 3.50 - 3.70 | Multiplet (m) | - | The other proton on the carbon adjacent to the ring oxygen, typically found more upfield than its axial counterpart. |

| THP H-3', H-4', H-5' | 1.50 - 2.10 | Multiplet (m) | - | The remaining six protons of the THP ring appear as a complex multiplet in the aliphatic region. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Imidazole C-2 | 120 - 125 | This carbon is directly attached to bromine, which, due to its electronegativity and size, results in a characteristic upfield shift compared to an unsubstituted C-2. |

| Imidazole C-4 | 128 - 130 | A standard chemical shift for a C-4 carbon in an N-substituted imidazole ring. |

| Imidazole C-5 | 118 - 120 | Typically found slightly upfield of C-4 in N-1 substituted imidazoles. |

| THP C-2' (Anomeric) | 85 - 90 | The anomeric carbon is significantly deshielded due to its connection to two heteroatoms (O and N). |

| THP C-6' | 65 - 70 | The carbon adjacent to the ring oxygen appears in this characteristic region. |

| THP C-3', C-4', C-5' | 20 - 35 | The remaining aliphatic carbons of the THP ring. |

Experimental Protocol for NMR Acquisition

A robust NMR protocol is essential for obtaining high-quality, reproducible data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Bromo-1-(THP)-1H-imidazole.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for many organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

NMR Data Interpretation Workflow

The following diagram illustrates a logical workflow for assigning the NMR spectra.

Caption: A logical workflow for the complete assignment of NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrations of specific bonds absorb IR radiation at characteristic frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Justification |

| 3100 - 3150 | =C-H stretch (Imidazole) | Medium-Weak | Characteristic stretching vibration for sp² C-H bonds in aromatic rings. |

| 2850 - 3000 | C-H stretch (THP) | Strong | The aliphatic C-H bonds of the THP ring give rise to strong absorptions in this region. |

| 1450 - 1550 | C=N and C=C stretch (Imidazole) | Medium | These absorptions are characteristic of the imidazole ring framework. |

| 1050 - 1150 | C-O-C stretch (THP) | Strong | The ether linkage of the THP group produces a strong, characteristic C-O stretching band. |

| 600 - 800 | C-Br stretch | Medium-Weak | The carbon-bromine bond vibration is expected in the fingerprint region. |

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum should be collected first.

-

Place a small amount of the solid 2-Bromo-1-(THP)-1H-imidazole sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of the compound and providing evidence for its elemental composition.

Predicted Mass Spectrometry Data

Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expected Molecular Ions:

-

Bromine Isotopic Pattern: A key feature will be the presence of two major peaks of nearly equal intensity, separated by 2 Da. This is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br).

-

[M+H]⁺ for ⁷⁹Br: 247.02 g/mol

-

[M+H]⁺ for ⁸¹Br: 249.02 g/mol

High-Resolution Mass Spectrometry (HRMS):

-

HRMS can confirm the elemental formula (C₈H₁₁BrN₂O).

-

Calculated Exact Mass for [C₈H₁₁⁷⁹BrN₂O+H]⁺: 247.0182

-

Calculated Exact Mass for [C₈H₁₁⁸¹BrN₂O+H]⁺: 249.0162

An experimentally determined mass that is within 5 ppm of the calculated exact mass provides strong evidence for the correct elemental formula.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

A small amount of an acid, such as formic acid (0.1% v/v), is often added to the solvent to promote protonation and the formation of the [M+H]⁺ ion.

-

The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 50 - 500.

-

Source Parameters: Capillary voltage, gas flow, and temperature should be optimized to maximize the signal of the molecular ion.

Conclusion: A Framework for Confident Characterization

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 2-Bromo-1-(THP)-1H-imidazole. NMR elucidates the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

Crystal structure of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

For professionals in chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely academic; it is the blueprint for function, reactivity, and interaction with biological targets. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SCXRD) analysis of this compound.

This document, therefore, serves as a prospective guide, outlining the authoritative methodologies and expert rationale required to successfully determine the crystal structure and unlock its molecular insights.

Part 1: Strategic Importance in Synthesis and Drug Discovery

The imidazole ring is a foundational motif in numerous biologically active molecules, including essential amino acids and marketed pharmaceuticals.[3][4] Its derivatives are explored for a wide range of therapeutic applications, including antifungal and anticancer agents.[4][5] The strategic placement of a bromine atom on the imidazole ring, as in our target compound, dramatically enhances its utility as a building block.[2] It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the efficient construction of complex molecular architectures.[3]

The tetrahydropyran (THP) group serves as a common protecting group for the imidazole nitrogen, preventing unwanted side reactions during synthesis. However, its presence is not inert sterically or electronically. It introduces a chiral center and significantly influences the molecule's conformation and crystal packing, which in turn can affect solubility, stability, and biological activity. Elucidating the crystal structure is therefore essential to understand:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[6]

-

Conformational Analysis: The preferred orientation of the THP ring relative to the imidazole core.

-

Intermolecular Interactions: How molecules pack in the solid state, identifying key hydrogen bonds or halogen bonds that dictate the crystal lattice.[7]

-

Absolute Configuration: Unambiguously determining the stereochemistry if a chiral synthesis is performed.[7]

This structural information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.

Part 2: Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-stage process that demands precision at every step. The following workflow represents a robust and validated approach.

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

The Advent of a Versatile Synthon: A Technical Guide to the Discovery and First Synthesis of 2-Bromo-1-(THP)-1H-imidazole

Abstract

In the landscape of modern medicinal chemistry and synthetic organic chemistry, N-protected 2-bromoimidazoles serve as indispensable building blocks. Their utility lies in the capacity for selective functionalization at the C2-position, a key vector for molecular elaboration in drug discovery programs. This technical guide provides an in-depth exploration of the first reported synthesis of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole, a pivotal synthon that combines a stable yet readily cleavable N-protecting group with a synthetically versatile halide. We will dissect the strategic rationale, experimental execution, and mechanistic underpinnings of this seminal work, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for N-Protected 2-Bromoimidazoles

The imidazole nucleus is a privileged scaffold in pharmacology, appearing in a vast array of bioactive molecules. Direct functionalization of the imidazole ring, however, presents significant regioselectivity challenges. The C2-position is particularly acidic and thus a prime site for metallation and subsequent electrophilic quenching. To exploit this reactivity in a controlled manner, protection of the ring nitrogen is paramount.

The choice of the N-protecting group is a critical decision in any synthetic campaign. An ideal group must be:

-

Easily and efficiently installed.

-

Stable to the conditions of subsequent reactions (e.g., strong bases like organolithiums).

-

Readily cleaved under mild conditions that do not compromise the integrity of the elaborated molecule.

The tetrahydropyranyl (THP) group emerged as a strong candidate, valued for its robustness in strongly basic and nucleophilic environments, yet susceptible to facile cleavage under mild acidic conditions. The synthesis of 2-Bromo-1-(THP)-1H-imidazole, therefore, represented a significant advancement, providing the scientific community with a versatile and strategically designed intermediate for complex molecule synthesis.

The First Synthesis: A Novel Methodology by Primas et al. (2008)

The first detailed and deliberate synthesis of 2-halogeno-1-(THP)-1H-imidazoles, including the bromo derivative, was reported by Nicolas Primas and colleagues in a 2008 publication in Letters in Organic Chemistry.[1] This work established a straightforward and efficient three-step sequence, which has become a foundational method in the field. The overall synthetic strategy is predicated on a logical sequence of protection, activation via metallation, and functionalization.

Logical Workflow of the First Synthesis

Caption: Synthetic workflow for 2-Bromo-1-(THP)-1H-imidazole.

In-Depth Analysis of the Synthetic Protocol

The elegance of the Primas et al. synthesis lies in its simplicity and high efficiency.[1] Each step is designed to produce the desired intermediate cleanly, setting the stage for the subsequent transformation.

Part 1: N-Protection with a THP Group

The initial step involves the protection of the imidazole nitrogen. The choice of 2-chloro-tetrahydropyran as the electrophile, rather than the more common dihydropyran (DHP) under acidic conditions, is noteworthy. This approach, using sodium hydride as a base to deprotonate the imidazole, is highly effective for N-alkylation and avoids the use of acid, which can be problematic for sensitive substrates.

Caption: Mechanism of N-THP protection of imidazole.

-

Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF), a solution of imidazole (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

-

Alkylation: A solution of 2-chloro-tetrahydropyran (1.0 eq) in anhydrous DMF is added dropwise to the mixture at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the addition of water. The aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-(THP)-1H-imidazole as a pure compound.

Part 2: Regioselective C2-Lithiation

This step is the core of the strategy, exploiting the increased acidity of the C2-proton of the imidazole ring. The presence of the N-THP group is crucial as it stabilizes the resulting organolithium species and prevents N-deprotonation. The use of n-butyllithium (n-BuLi) at low temperatures is a standard and effective method for achieving this transformation.

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all solvents and reagents must be anhydrous.

-

Low Temperature: The reaction is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium intermediate.

Part 3: Electrophilic Quench with a Bromine Source

The final step involves the introduction of the bromine atom at the C2-position. The choice of 1,2-dibromo-1,1,2,2-tetrafluoroethane as the electrophilic bromine source is strategic. It is an effective "Br+" equivalent that is often used in place of elemental bromine (Br₂) to achieve cleaner reactions with fewer byproducts.

-

Preparation: A solution of 1-(THP)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

Lithiation: n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithio intermediate.

-

Bromination: A solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Reaction & Quench: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield 2-Bromo-1-(THP)-1H-imidazole.

Quantitative Data and Characterization

The synthesis reported by Primas et al. is highly efficient, providing the target compound in good to high yields.[1]

| Step | Product | Reagents & Conditions | Reported Yield |

| 1 | 1-(THP)-1H-imidazole | Imidazole, NaH, 2-Chloro-THP, DMF | High |

| 2 & 3 | 2-Bromo-1-(THP)-1H-imidazole | 1-(THP)-1H-imidazole, n-BuLi, C₂Br₂F₄, THF, -78°C | 85% |

Characterization Data (as reported): [1]

-

¹H NMR (CDCl₃, δ): 7.15 (d, J=1.5 Hz, 1H), 7.02 (d, J=1.5 Hz, 1H), 5.26 (dd, J=2.4 and 10.5 Hz, 1H), 4.12-4.09 (m, 1H), 3.71-3.64 (m,1H), 2.04-1.60 (m, 6H).

Conclusion and Future Outlook

The discovery and first synthesis of 2-Bromo-1-(THP)-1H-imidazole by Primas and coworkers was a pivotal moment for synthetic chemists working with imidazole-containing targets.[1] The methodology provided a robust, high-yielding, and strategically sound route to a versatile building block. The true value of this work is demonstrated by its subsequent application in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The logical progression of protection, directed metallation, and functionalization remains a cornerstone of modern heterocyclic chemistry, and this seminal work serves as a clear and authoritative example of this powerful strategy in action.

References

-

Primas, N., Bouillon, A., Lancelot, J.-C., Sopkova-de Oliveira Santos, J., Lohier, J.-F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Abstract: 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic installation of a tetrahydropyranyl (THP) protecting group on the imidazole nitrogen serves a dual purpose: it enhances solubility in organic solvents and, more critically, it directs site-selective functionalization at the C2 position. This guide provides an in-depth exploration of the synthesis, core reactivity profile—including metal-halogen exchange and palladium-catalyzed cross-coupling reactions—and deprotection of this valuable intermediate. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in complex synthetic campaigns.

Introduction: The Strategic Importance of Protected Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes.[1] Consequently, methods for the controlled functionalization of the imidazole ring are of paramount importance. Direct C-H functionalization can be challenging and often leads to mixtures of regioisomers. A more robust strategy involves the use of pre-functionalized building blocks, such as halogenated imidazoles, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.[2]

The title compound, 2-Bromo-1-(THP)-1H-imidazole, leverages a protecting group strategy to achieve synthetic utility. The tetrahydropyranyl (THP) group offers several advantages:

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, including organometallic reagents and the basic media often employed in cross-coupling reactions.[3]

-

Activation & Direction: By protecting the N1 position, the acidity of the C2 proton is enhanced, facilitating selective deprotonation (lithiation).

-

Cleavability: The THP group is readily removed under mild acidic conditions, restoring the N-H functionality of the imidazole ring post-synthesis.[3][4]

This guide will detail the key transformations that underscore the synthetic value of this reagent.

Synthesis and Characterization

A reliable and straightforward synthesis of 2-halogenoimidazoles proceeds through the protection of the imidazole nitrogen, followed by directed lithiation and quenching with an electrophilic halogen source.[5] This approach provides excellent regioselectivity for the C2 position.

Recommended Synthetic Protocol

The synthesis is a two-step process starting from imidazole.

Step 1: N-THP Protection of Imidazole Imidazole is reacted with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole.

Step 2: Lithiation and Bromination The N-THP protected imidazole is deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching the resulting organolithium species with an electrophilic bromine source such as 1,2-dibromoethane.[5]

// Reactants Imidazole [label="Imidazole"]; DHP [label="DHP\n(3,4-Dihydro-2H-pyran)"]; H_plus [label="H+ (cat.)"];

// Intermediate THP_Imidazole [label="1-(THP)-1H-imidazole"];

// Step 2 Reactants nBuLi [label="1) n-BuLi, THF, -78 °C"]; Br_Source [label="2) BrCH₂CH₂Br"];

// Product Product [label=<2-Bromo-1-(THP)-1H-imidazole>];

// Arrows {rank=same; Imidazole; DHP; H_plus} -> THP_Imidazole [label=" Step 1 "]; {rank=same; THP_Imidazole; nBuLi; Br_Source} -> Product [label=" Step 2 "]; }

Synthetic route to the title compound.

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(THP)-1H-imidazole[5]

-

Protection: To a solution of imidazole (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.1 eq). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) and stir the mixture at room temperature for 12 hours. Quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-(THP)-1H-imidazole, which can often be used without further purification.

-

Lithiation/Bromination: Dissolve 1-(THP)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data

Below is a table of expected physicochemical properties for the title compound.

| Property | Value | Reference |

| CAS Number | 1065483-60-4 | [6] |

| Molecular Formula | C₈H₁₁BrN₂O | [7] |

| Molecular Weight | 231.09 g/mol | [7] |

| Appearance | Colorless to slightly yellow solid/oil | [8] |

| SMILES | BrC1=NC=CN1C2CCCCO2 | [7] |

Core Reactivity Profile

The C2-bromo substituent is the key reactive site, enabling a host of powerful synthetic transformations.

Metal-Halogen Exchange

The bromine atom at the C2 position can be readily exchanged with lithium by treatment with an organolithium reagent, typically at low temperatures (-78 °C). This reaction is fast and efficient, generating a C2-lithiated imidazole species in situ. This powerful nucleophile/base can then be trapped with a variety of electrophiles (E+), such as aldehydes, ketones, alkyl halides, or CO₂, to install new functional groups at the C2 position.

Causality: The choice of n-BuLi or t-BuLi at low temperature is critical. It ensures that the bromine-lithium exchange is the kinetically favored process, outcompeting potential side reactions like attack on the THP ether.[9] The resulting C2-lithiated species is a versatile intermediate for forming new C-C bonds.

// Nodes Start [label="2-Bromo-1-(THP)-imidazole"]; Lithiate [label="n-BuLi\nTHF, -78 °C", shape=box, style=rounded]; Intermediate [label="2-Lithio-1-(THP)-imidazole"]; Electrophile [label="E+", shape=ellipse]; Product [label="2-E-1-(THP)-imidazole"];

// Edges Start -> Intermediate [label=" Br/Li Exchange "]; Intermediate -> Product [label=" Trapping "]; Electrophile -> Product; }

Metal-halogen exchange and electrophilic trapping.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C and C-heteroatom bonds in modern organic synthesis.[2][10] 2-Bromo-1-(THP)-1H-imidazole is an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; pd_complex [label="R¹-Pd(II)L₂-X", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; trans_complex [label="R¹-Pd(II)L₂-R²", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Invisible nodes for labels r1x [label="R¹-X\n(2-Bromo-1-(THP)-imidazole)", shape=plaintext, fontcolor="#5F6368"]; r2m [label="R²-M\n(Organometallic\nReagent)", shape=plaintext, fontcolor="#5F6368"]; product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> pd_complex [label=ox_add]; pd_complex -> trans_complex [label=transmetal]; trans_complex -> pd0 [label=red_elim];

// Input/Output Edges r1x -> pd_complex [style=dashed, arrowhead=none]; r2m -> trans_complex [style=dashed, arrowhead=none]; trans_complex -> product [style=dashed, arrowhead=none]; }

General catalytic cycle for Pd cross-coupling.

The Suzuki-Miyaura reaction couples the bromo-imidazole with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[1] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

Causality: The choice of catalyst, ligand, and base is crucial. For electron-rich N-heterocycles like imidazole, which can act as ligands and inhibit the catalyst, specific conditions are often required.[1][12] A common system involves a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos). The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species in the transmetalation step.[13]

Recommended Protocol: Suzuki-Miyaura Coupling

-

To a dry flask, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precatalyst and ligand.

-

Add a suitable solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (Typical) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >85% |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | >90% |

| 3 | Thiophene-3-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | >80% |

| Yields are representative and based on analogous systems.[1][14] |

The Stille coupling involves the reaction of the bromo-imidazole with an organotin reagent (organostannane).[15] A key advantage of Stille coupling is the stability of organostannanes to air and moisture and their high tolerance for a wide variety of functional groups.[16][17]

Causality: The mechanism is very similar to the Suzuki coupling. Additives like LiCl or Cu(I) salts are often used. LiCl can accelerate the transmetalation step by forming more reactive organostannate complexes or by facilitating the reductive elimination.[16] A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[18]

Recommended Protocol: Stille Coupling

-

To a flame-dried flask under an inert atmosphere, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive such as LiCl (3.0 eq).

-

Add a degassed aprotic polar solvent like DMF or NMP.

-

Add the organostannane reagent (1.1-1.2 eq) via syringe.

-

Heat the reaction mixture (typically 60-100 °C) until completion.

-

Upon cooling, quench the reaction and perform an aqueous workup. A fluoride wash (e.g., aqueous KF) can help precipitate tin byproducts.

-

Extract the product, dry the organic phase, concentrate, and purify by column chromatography.

Deprotection of the THP Group

The final step in many synthetic sequences is the removal of the THP protecting group to unmask the N-H of the imidazole ring. This is readily achieved under mild acidic conditions.[3]

Causality: The THP group is an acetal. In the presence of acid, the ether oxygen of the THP ring is protonated, which weakens the C-O bond connected to the imidazole nitrogen. A nucleophilic solvent (like an alcohol or water) then facilitates the cleavage of this bond, releasing the free imidazole and a hemiacetal byproduct derived from the THP ring.[3] Common reagents include p-toluenesulfonic acid (TsOH) in an alcohol solvent, trifluoroacetic acid (TFA) in dichloromethane, or even milder reagents like pyridinium p-toluenesulfonate (PPTS).[4]

Start [label="2-Substituted-1-(THP)-imidazole"]; Reagent [label="H+\n(e.g., TsOH)\n\nSolvent\n(e.g., MeOH)"]; Product [label="2-Substituted-1H-imidazole"];